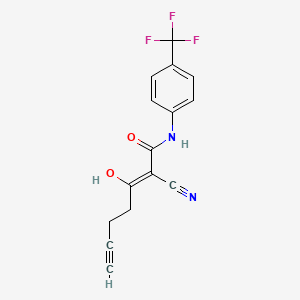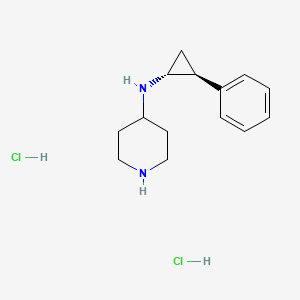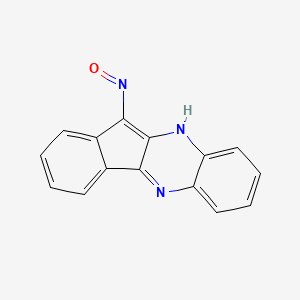![molecular formula C24H32N2OS2 B1192911 1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one](/img/structure/B1192911.png)
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one is a novel antitumor compound with selective anti-Helicobacter pylori activity. It was isolated from the culture broth of Nocardia sp. ML96-86F2. This compound has shown significant potential in inhibiting the growth of human gastric and colorectal cancer cell lines, particularly when cocultured with organ-derived stromal cells .
Métodos De Preparación
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one is synthesized through a multistep process starting from 2-methyl-3-oxo-3-(phenylamino)-propanoic acid. The key steps include Suzuki–Miyaura coupling with ester and thiocyanate–isothiocyanate rearrangement of the intermediate . The reactions are typically performed in flame-dried glassware under an argon atmosphere to prevent moisture interference .
Análisis De Reacciones Químicas
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the quinolone ring structure.
Common reagents used in these reactions include triflic acid for substitution and PPh3 as a catalyst for alkyne-based reactions . Major products formed from these reactions include phenyl-substituted analogs and iminodithiocarbonate derivatives .
Aplicaciones Científicas De Investigación
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a modulator of tumor-stromal cell interactions.
Biology: Studied for its selective anti-Helicobacter pylori activity.
Medicine: Investigated for its antitumor effects against gastric and colorectal cancer cell lines.
Mecanismo De Acción
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one exerts its effects by inhibiting mitochondrial respiratory chain complex I, leading to acidification of the tumor environment. This acidification inhibits the growth of cancer cells by lowering the pH inside and outside the cells . Additionally, intervenolin induces the secretion of thrombospondin-1 from stromal cells, which negatively modulates cancer cell growth .
Comparación Con Compuestos Similares
1-[[bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one is unique due to its dual activity as an antitumor and anti-Helicobacter pylori agent. Similar compounds include:
Leucinostatins: Modulate tumor-stromal cell interactions but lack anti-Helicobacter pylori activity.
NBRI16716s: Show potent antitumor activity but do not target Helicobacter pylori
This compound’s ability to target both cancer cells and Helicobacter pylori makes it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C24H32N2OS2 |
|---|---|
Peso molecular |
428.65 |
Nombre IUPAC |
1-[[Bis(methylsulfanyl)methylideneamino]methyl]-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylquinolin-4-one |
InChI |
InChI=1S/C24H32N2OS2/c1-17(2)10-9-11-18(3)14-15-21-19(4)23(27)20-12-7-8-13-22(20)26(21)16-25-24(28-5)29-6/h7-8,10,12-14H,9,11,15-16H2,1-6H3/b18-14+ |
Clave InChI |
IOISSMFNVJUMMP-NBVRZTHBSA-N |
SMILES |
O=C1C(C)=C(C/C=C(C)/CC/C=C(C)\C)N(C/N=C(SC)/SC)C2=C1C=CC=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Intervenolin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophen-2-yl}ethen-1-amine](/img/structure/B1192828.png)
![2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B1192829.png)



![4-({[7-(Naphthalen-2-yl)-1-benzothiophen-2-yl]methyl}amino)butanoic acid](/img/structure/B1192840.png)

